4-chloro-N-(3,4-dimethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethylphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3,4-dimethylphenyl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
4-chloro-N-(3,4-dimethylphenyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3,5-dimethylphenyl)benzamide
- 4-chloro-N-(3,4-dimethoxyphenethyl)benzamide
- 4-chloro-N-(3,4-difluorophenyl)benzamide
Uniqueness
4-chloro-N-(3,4-dimethylphenyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and dimethyl groups on the benzamide structure provides distinct chemical properties that can be leveraged in various applications .
Properties
CAS No. |
127292-03-9 |
---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
4-chloro-N-(3,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
SXFOCYOATNAWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.